molecular formula C10H12Cl2N2O B5913219 N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide

N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide

Cat. No.: B5913219
M. Wt: 247.12 g/mol
InChI Key: FARFNUWTTHCESB-UHFFFAOYSA-N
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Description

N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to a pyridine ring, along with a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide typically involves the chlorination of 4,6-dimethylpyridine followed by the introduction of the propanamide group. One common method involves the reaction of 4,6-dimethylpyridine with chlorine gas in the presence of a catalyst to produce 2,5-dichloro-4,6-dimethylpyridine. This intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the amide group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dechlorinated or reduced amide derivatives.

Scientific Research Applications

N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)butanamide
  • 2,5-dichloro-4,6-dimethylpyridine
  • N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)acetamide

Uniqueness

N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the propanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c1-4-7(15)14-9-5(2)8(11)6(3)13-10(9)12/h4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARFNUWTTHCESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=C(N=C1Cl)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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